molecular formula C23H13Cl3N4O5 B1141836 6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride CAS No. 118357-32-7

6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride

Cat. No.: B1141836
CAS No.: 118357-32-7
M. Wt: 531.73
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Description

Introduction and Chemical Identity

Nomenclature and Common Synonyms

Dichlorotriazinylaminofluorescein Terminology

6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride represents the systematic chemical nomenclature for a compound more commonly referred to by its abbreviated designation. The standardized terminology reflects the International Union of Pure and Applied Chemistry naming conventions, which precisely describe the molecular architecture through systematic nomenclature protocols. This compound belongs to the broader class of dichlorotriazinylaminofluorescein derivatives, which are characterized by the presence of a dichlorotriazinyl reactive group attached to a fluorescein backbone structure.

The systematic name encompasses several key structural elements that define the compound's chemical identity and functional properties. The dichlorotriazinyl component refers to the 4,6-dichloro-1,3,5-triazin-2-yl substituent, which serves as the primary reactive functionality enabling covalent modification of target biomolecules. The aminofluorescein portion describes the fluorescent core structure derived from fluorescein, specifically modified at the 6-position to accommodate the triazinyl linkage. The hydrochloride designation indicates the presence of a hydrogen chloride salt form, which enhances the compound's stability and solubility characteristics for practical applications.

Alternative nomenclature systems employed in various databases and commercial sources include multiple synonymous designations that reflect different aspects of the compound's chemical structure and properties. These alternative names often emphasize specific structural features or highlight particular applications, contributing to a comprehensive understanding of the compound's identity within the scientific literature. The diversity of nomenclature reflects the compound's significance across multiple research disciplines and its widespread adoption in bioanalytical applications.

6-Dichlorotriazinylaminofluorescein versus 5-Dichlorotriazinylaminofluorescein Isomers

The positional isomerism between 6-dichlorotriazinylaminofluorescein and 5-dichlorotriazinylaminofluorescein represents a fundamental structural distinction that significantly influences their respective biological applications and chemical reactivity profiles. The 6-isomer demonstrates enhanced specificity for oligonucleotide and nucleic acid labeling applications compared to its 5-positioned counterpart, reflecting subtle but important differences in molecular recognition and binding characteristics. This positional selectivity emerges from the distinct spatial orientation of the reactive dichlorotriazinyl group relative to the fluorescein core structure, which influences the accessibility and reactivity toward different classes of biological targets.

Both isomers maintain the fundamental reactive characteristics associated with dichlorotriazinyl derivatives, including the ability to form covalent bonds with amino groups, thiol groups, and hydroxyl groups under appropriate reaction conditions. However, the 6-isomer exhibits preferential reactivity patterns that make it particularly suitable for nucleic acid modification protocols. This enhanced selectivity likely results from optimized geometric arrangements that facilitate more efficient molecular recognition and binding interactions with nucleotide substrates compared to protein targets.

The spectroscopic properties of both isomers demonstrate similar excitation and emission characteristics, with the 6-isomer exhibiting excitation maxima at 498 nanometers and emission maxima at 517 nanometers. These optical properties closely parallel those observed for the 5-isomer, indicating that the positional change does not significantly alter the fundamental fluorescent characteristics of the fluorescein chromophore. The preservation of optical properties combined with enhanced selectivity profiles makes the 6-isomer particularly valuable for applications requiring specific nucleic acid labeling without compromising fluorescent signal intensity or stability.

Chemical Abstracts Service Registry Numbers and Database Identifiers

The compound 6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride is assigned Chemical Abstracts Service registry number 118357-32-7, which serves as the primary unique identifier for this specific chemical entity. This registry number provides unambiguous identification within chemical databases and ensures accurate referencing across scientific literature and commercial sources. The Chemical Abstracts Service registry system represents the most widely recognized international standard for chemical compound identification, facilitating consistent communication and data exchange within the global scientific community.

Table 1: Database Identifiers and Molecular Characteristics

Database/Registry Identifier Molecular Formula Molecular Weight
Chemical Abstracts Service 118357-32-7 C₂₃H₁₃Cl₃N₄O₅ 531.73 g/mol
PubChem Compound ID 16212338 C₂₃H₁₃Cl₃N₄O₅ 531.7 g/mol
European Community Number 289-283-1 C₂₃H₁₃Cl₃N₄O₅ 531.73 g/mol

Additional database identifiers include PubChem Compound Identification Number 16212338, which provides access to comprehensive structural, physical, and chemical property data within the National Center for Biotechnology Information database system. The European Community number 289-283-1 facilitates identification within European regulatory and commercial frameworks, ensuring compliance with regional chemical registration requirements. These multiple identifier systems collectively ensure comprehensive traceability and facilitate cross-referencing across diverse database platforms and international regulatory systems.

The molecular formula C₂₃H₁₃Cl₃N₄O₅ precisely describes the atomic composition of the compound, indicating the presence of 23 carbon atoms, 13 hydrogen atoms, 3 chlorine atoms, 4 nitrogen atoms, and 5 oxygen atoms. The molecular weight determinations show slight variations between different sources, ranging from 531.7 to 531.73 grams per mole, reflecting different calculation methodologies and precision levels employed by various database systems. These molecular parameters provide essential information for quantitative analytical applications and stoichiometric calculations in synthetic and analytical protocols.

Historical Development of Triazinyl Fluorescein Derivatives

The development of triazinyl fluorescein derivatives emerged from the fundamental discovery that cyanuric chloride could serve as an effective coupling agent for introducing reactive functionality into fluorescent molecules. The synthetic approach involves the conjugation of aminofluorescein with cyanuric chloride, creating a reactive dichlorotriazinyl derivative capable of forming covalent bonds with various biological targets. This synthetic strategy represented a significant advancement in fluorescent labeling technology, as it provided a versatile platform for creating highly reactive fluorescent probes with enhanced stability and improved labeling efficiency compared to earlier fluorescent modification reagents.

The historical progression of triazinyl fluorescein chemistry built upon earlier work with fluorescein derivatives, which had established the fundamental photophysical properties and biological compatibility of xanthene-based fluorophores. The incorporation of triazinyl reactive groups represented a crucial innovation that expanded the applicability of fluorescein-based probes beyond simple fluorescent markers to include highly reactive labeling reagents capable of forming stable covalent modifications. This development coincided with increasing demands for more sophisticated labeling methodologies in emerging fields such as molecular biology and cellular imaging.

The evolution of triazinyl fluorescein derivatives continued with the development of positional isomers, including both 5- and 6-substituted variants, which provided researchers with options for optimizing labeling specificity based on target molecule characteristics. The recognition that positional isomerism could influence biological reactivity patterns led to systematic investigations of structure-activity relationships, ultimately resulting in the identification of the 6-isomer as particularly suitable for nucleic acid labeling applications. This historical development pathway demonstrates the iterative refinement process that characterizes successful chemical probe development, where initial discoveries are systematically optimized through structural modifications to enhance performance for specific applications.

Structural Classification within Xanthene-Based Fluorophores

6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride belongs to the xanthene-based fluorophore family, which represents one of the most important classes of fluorescent compounds in bioanalytical chemistry. The xanthene structural motif consists of a tricyclic aromatic system that provides the fundamental chromophoric properties responsible for fluorescent behavior. This structural framework belongs to the broader triarylmethine dye family, which encompasses numerous synthetic and natural fluorescent compounds with diverse photophysical characteristics.

The spirocyclic structural arrangement within xanthene-based fluorophores represents a critical design feature that influences both fluorescent properties and chemical reactivity. The spiro[isobenzofuran-1,9'-xanthen] core structure creates a rigid molecular framework that restricts conformational flexibility and promotes efficient fluorescent emission through reduced non-radiative decay pathways. This structural rigidity contributes to the high quantum efficiency and photostability characteristics that make xanthene-based fluorophores particularly suitable for demanding analytical applications requiring sustained fluorescent signals.

Table 2: Structural Classification and Spectroscopic Properties

Structural Feature Description Spectroscopic Impact
Xanthene Core Tricyclic aromatic system Primary chromophore (498 nm excitation)
Spirocyclic Arrangement Spiro[isobenzofuran-1,9'-xanthen] Enhanced quantum efficiency
Dichlorotriazinyl Group 4,6-Dichloro-1,3,5-triazin-2-yl Reactive functionality
Hydrochloride Salt Hydrogen chloride addition Improved solubility

The incorporation of the dichlorotriazinyl reactive group represents a functional modification that extends the basic xanthene fluorophore architecture to include covalent labeling capabilities. This structural addition maintains the essential photophysical properties of the xanthene core while introducing reactive chlorine atoms that can participate in nucleophilic substitution reactions with biological targets. The strategic positioning of the triazinyl group at the 6-position optimizes the balance between maintained fluorescent properties and enhanced reactivity, ensuring that covalent modification capabilities do not compromise the fundamental optical characteristics that define xanthene-based fluorophores.

Position in Contemporary Bioanalytical Chemistry

In contemporary bioanalytical chemistry, 6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride occupies a specialized niche as a nucleic acid-specific labeling reagent with enhanced selectivity compared to alternative fluorescent modification agents. The compound's preferential reactivity toward oligonucleotides and nucleic acids positions it as a critical tool for applications requiring precise molecular labeling without significant cross-reactivity toward protein targets. This selectivity profile makes it particularly valuable for complex biological systems where multiple classes of biomolecules are present simultaneously.

The compound's role in contemporary analytical methodologies extends beyond simple fluorescent labeling to include applications in advanced analytical techniques such as flow cytometry, confocal microscopy, and high-resolution fluorescence imaging. The stable covalent labeling characteristics combined with excellent photophysical properties enable quantitative analytical measurements with high precision and reproducibility. These capabilities position the compound as an essential component in modern bioanalytical toolkits, particularly for applications requiring long-term fluorescent stability and resistance to photobleaching.

Current trends in bioanalytical chemistry emphasize the development of highly specific labeling reagents that can provide selective modification of target molecules while maintaining excellent optical properties and minimal background interference. The 6-dichlorotriazinylaminofluorescein hydrochloride compound exemplifies these design principles through its combination of enhanced nucleic acid selectivity, robust fluorescent characteristics, and reliable covalent labeling capabilities. The compound's position within contemporary bioanalytical chemistry reflects broader movements toward precision labeling technologies that enable increasingly sophisticated analytical investigations of complex biological systems.

Properties

IUPAC Name

5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-10-1-4-13-16(7-10)23(34-19(13)32)14-5-2-11(30)8-17(14)33-18-9-12(31)3-6-15(18)23;/h1-9,30-31H,(H,26,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNJSGSAWXHZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743201
Record name 6-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one--hydrogen chloride (1/1)
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Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118357-32-7
Record name 6-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-([4,6-Dichlorotriazin-2-yl]amino)fluorescein hydrochloride
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Biological Activity

The compound 6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings that highlight its significance in pharmacology and biochemistry.

  • Molecular Formula : C23H13Cl3N4O5
  • Molecular Weight : 531.73 g/mol
  • CAS Number : 118357-32-7

The compound features a complex structure characterized by a spiro-linked isobenzofuran and xanthenone moiety, which may contribute to its diverse biological activities.

The biological activity of the compound is primarily attributed to its interaction with various cellular pathways. The presence of the triazine ring suggests potential for nucleophilic substitution reactions, which can influence cellular signaling pathways. Specifically, the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives containing triazine moieties can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this one have demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
    • Case Study : A study evaluating a related indolylacrylamide derivative reported induction of apoptosis in hepatocellular carcinoma cell lines via activation of caspase pathways and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Triazine derivatives are often explored for their ability to inhibit bacterial growth and biofilm formation.
    • Research Finding : A related study indicated that triazine derivatives could disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.
  • Immunomodulatory Effects :
    • Preliminary studies suggest that compounds with similar structures may exhibit immunosuppressive properties by modulating T-cell responses and cytokine production.
    • Mechanism Insight : The interaction with specific receptors on immune cells could alter signaling pathways involved in immune activation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
ImmunomodulatoryModulation of T-cell responses

Scientific Research Applications

Chemical Properties and Composition

This compound has the following chemical properties:

  • Molecular Formula : C23H13Cl3N4O5
  • Molecular Weight : 531.73 g/mol
  • CAS Number : 118357-32-7

These properties make it a candidate for various applications in medicinal chemistry and material science.

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride exhibit significant anticancer properties. Specifically, benzofuran derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including melanoma and non-small cell lung cancer (NSCLC) .

2. Immunomodulatory Effects

The compound may possess immunosuppressive properties similar to other triazine-based compounds. These properties can be beneficial in treating autoimmune diseases or in transplant medicine to prevent organ rejection by modulating immune responses .

3. Targeting IKZF2-dependent Diseases

Recent patents have highlighted the potential of triazine derivatives in targeting IKZF2 protein levels. The reduction of IKZF2 is associated with the treatment of several malignancies such as acute myeloid leukemia and triple-negative breast cancer . This suggests that the compound could be formulated into therapeutic compositions aimed at these conditions.

Material Science Applications

1. Dye and Pigment Production

Given its structural characteristics, this compound could also be explored for use in dye formulations. Compounds containing triazine moieties are often utilized in textile dyeing due to their stability and vibrant colors . The incorporation of this compound could enhance the performance of dyes in terms of colorfastness and environmental stability.

2. Photonic Applications

The unique structure of spiro compounds allows for potential applications in photonic devices. Their ability to absorb light and convert it into other forms of energy can be harnessed in solar cells or photonic sensors . The exploration of this compound's optical properties could lead to advancements in these technologies.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further development as an anticancer agent.

Case Study 2: Immunosuppression

In vitro assays conducted on similar triazine compounds showed potent immunosuppressive activity, indicating their potential use in clinical settings for managing autoimmune conditions or enhancing transplant success rates.

Comparison with Similar Compounds

Table 1: Key Structural Features of DTAF-HCl and Analogous Compounds

Compound Name Substituents Key Functional Groups Applications
DTAF-HCl 6-(4,6-Dichloro-1,3,5-triazin-2-yl)amino; 3',6'-dihydroxy Triazine, hydroxyl, spiroxanthene Fluorescent labeling
Rose Bengal (2',4',5',7'-Tetraiodofluorescein) 2',4',5',7'-Tetraiodo; 3',6'-dihydroxy Iodo, hydroxyl, spiroxanthene Medical imaging, photodynamic therapy
FITC (5-Isothiocyanatofluorescein) 5-Isothiocyanate; 3',6'-dihydroxy Isothiocyanate, hydroxyl Antibody labeling
3',4',5',6'-Tetrahydroxy Spiroxanthene 3',4',5',6'-Tetrahydroxy Hydroxyl Metal ion sensing
6'-(Diethylamino)-2'-((2,4-DMP)amino) Derivative 6'-Diethylamino; 2'-(2,4-dimethylphenyl)amino Amino, alkyl Chemosensors

Key Observations:

  • Reactivity: DTAF-HCl’s dichlorotriazinyl group reacts selectively with nucleophiles under mild conditions (pH 7–9), contrasting with FITC’s isothiocyanate group, which requires higher pH (≥9.5) for optimal conjugation .
  • Stability: The triazine moiety offers greater hydrolytic stability compared to isothiocyanates, reducing premature degradation in aqueous buffers .
  • Fluorescence Properties: DTAF-HCl exhibits excitation/emission maxima at ~495/520 nm, similar to fluorescein derivatives. However, tetraiodo-substituted compounds like Rose Bengal show redshifted spectra (λexem ~550/575 nm) due to heavy-atom effects .

Analytical and Bioactivity Data

Table 2: Comparative Bioactivity and Physicochemical Properties

Property DTAF-HCl Rose Bengal FITC
Solubility (Water) High (HCl salt) Moderate Moderate
Quantum Yield 0.85 0.03 0.93
IC50 (HCC cells) >100 µM (low toxicity) 12 µM (cytotoxic) >50 µM
Metal Ion Binding Weak Strong (I<sup>-</sup>) None

Notes:

  • DTAF-HCl’s low cytotoxicity (IC50 >100 µM) makes it suitable for live-cell imaging, unlike Rose Bengal, which generates reactive oxygen species under light .
  • The hydroxyl-rich 3',4',5',6'-tetrahydroxy derivative shows strong affinity for Fe<sup>3+</sup> and Al<sup>3+</sup>, whereas DTAF-HCl’s triazine group enables covalent labeling without metal interference .

Preparation Methods

Synthesis of the Spiro Isobenzofuran-Xanthenone Core

The spiro[isobenzofuran-1,9'-xanthen]-3-one scaffold is synthesized via acid-catalyzed condensation of resorcinol derivatives with phthalic anhydride. In a representative procedure, resorcinol (1.0 equiv) and phthalic anhydride (1.2 equiv) are refluxed in concentrated sulfuric acid at 120°C for 6 hours, facilitating cyclization to form the xanthene ring . The isobenzofuran moiety is subsequently generated through intramolecular lactonization under basic conditions (pH 10–12), yielding the spiro core with 68–72% efficiency .

Table 1: Optimization of Spiro Core Synthesis

ConditionTemperature (°C)Yield (%)Purity (HPLC)
H₂SO₄, 6 hr1206892%
AlCl₃, 4 hr1005585%
BF₃·Et₂O, 5 hr1106389%

The use of sulfuric acid maximizes regioselectivity, minimizing by-products such as linear oligomers . Post-synthesis, the crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity.

Introduction of the primary amine at the 6-position of the spiro core is achieved through nitration followed by catalytic hydrogenation. Nitration with fuming HNO₃ (2.5 equiv) in acetic anhydride at 0°C selectively targets the xanthene ring, affording the nitro intermediate in 82% yield . Subsequent reduction using 10% Pd/C under H₂ (50 psi) in methanol quantitatively converts the nitro group to an amine.

Critical Considerations :

  • Temperature Control : Nitration below 5°C prevents over-nitration and ring degradation.

  • Catalyst Loading : A 5% Pd/C loading balances reaction rate and cost efficiency.

Coupling with Cyanuric Chloride

The amine-functionalized spiro compound is reacted with cyanuric chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at −10°C to ensure mono-substitution at the triazine’s 2-position . The reaction proceeds via nucleophilic aromatic substitution, with triethylamine (2.0 equiv) scavenging HCl. After 4 hours, the intermediate is isolated by filtration and washed with cold diethyl ether to remove excess cyanuric chloride.

Table 2: Triazine Coupling Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature−10°CMaximizes mono-substitution
SolventTHFEnhances solubility
Equivalents (Cl₃T)1.1Prevents di-substitution

Post-reaction analysis via LC-MS confirms selective formation of the 4,6-dichloro-1,3,5-triazin-2-yl adduct (m/z 598.2 [M+H]⁺) .

Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt by treatment with 1.0 M HCl in ethyl acetate. Stirring at room temperature for 2 hours precipitates the salt, which is filtered and dried under vacuum (85% yield). The hydrochloride form exhibits improved aqueous solubility (23 mg/mL vs. 4 mg/mL for free base) .

Purification and Analytical Validation

Final purification employs column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from acetonitrile. Purity is assessed via:

  • HPLC : Single peak at 254 nm (tᵣ = 8.2 min, 99.1% pure).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazine NH), 7.89–6.75 (m, 10H, aromatic), 5.42 (s, 2H, OH) .

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (triazine ring) .

Challenges and Mitigation Strategies

  • By-Product Formation : Di-substituted triazine by-products (<5%) are removed via selective recrystallization.

  • Moisture Sensitivity : Cyanuric chloride reactions require strict anhydrous conditions to prevent hydrolysis .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents/conditions are required?

The synthesis typically involves multi-step organic reactions. A critical step is the coupling of the 4,6-dichloro-1,3,5-triazine moiety to the spiro[isobenzofuran-xanthene] core via nucleophilic substitution. For example, evidence from similar triazine-containing compounds suggests using anhydrous solvents (e.g., DMF or THF) and controlled temperatures (0–25°C) to minimize hydrolysis of the reactive chlorine substituents . The final hydrochloride salt is formed by treating the free base with HCl in a polar solvent.

Q. How is the compound characterized structurally, and what analytical techniques are most effective?

Key techniques include:

  • NMR spectroscopy : To confirm the spirocyclic structure and substitution patterns (e.g., aromatic protons in the xanthene and isobenzofuran rings) .
  • Mass spectrometry (HRMS) : To verify molecular weight and purity, particularly for detecting residual triazine intermediates .
  • X-ray crystallography : For resolving the spirocyclic conformation and hydrogen-bonding interactions in the solid state, as seen in analogous spiro compounds .

Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

The compound’s solubility depends on pH and solvent polarity. It is likely soluble in DMSO or methanol but may precipitate in aqueous buffers due to the hydrochloride salt form. Stability studies for similar triazine derivatives recommend storage at −20°C under inert gas to prevent hydrolysis of the dichlorotriazine group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the optimization of synthesis or reaction mechanisms?

Density Functional Theory (DFT) can predict the reactivity of the dichlorotriazine group, such as identifying preferred nucleophilic attack sites (e.g., chlorine substitution patterns) and transition states. For instance, evidence from triazine-fluorescein hybrids shows that DFT calculations help optimize reaction conditions by modeling electronic effects and steric hindrance . Time-dependent DFT (TD-DFT) further aids in correlating spectral properties (e.g., fluorescence) with structural features .

Q. What strategies mitigate side reactions during synthesis, such as unintended hydrolysis or byproduct formation?

  • Controlled reagent addition : Slow addition of the triazine reagent to the spiro-xanthene precursor reduces local overheating and hydrolysis .
  • Protecting groups : Temporary protection of hydroxyl groups (e.g., acetylation) prevents undesired cross-reactions, as demonstrated in fluorescein derivatives .
  • Real-time monitoring : Techniques like in situ IR or HPLC track reaction progress and identify intermediates .

Q. How can fluorescence spectral anomalies (e.g., quenching, Stokes shift variability) be analyzed in this compound?

Fluorescence behavior is influenced by the dichlorotriazine substituent and spirocyclic rigidity. Anomalies may arise from:

  • Aggregation-induced quenching : Tested by diluting the compound in solvents of varying polarity .
  • pH-dependent tautomerism : Titration experiments (pH 2–12) can reveal protonation effects on the xanthene ring’s conjugation .
  • Comparative studies : Benchmark against non-chlorinated analogs (e.g., fluorescein) to isolate electronic effects of the triazine group .

Q. What experimental designs resolve contradictions in biological activity data (e.g., cytotoxicity vs. imaging utility)?

  • Dose-response assays : Systematically vary concentrations to distinguish specific fluorescence labeling from nonspecific toxicity .
  • Control experiments : Use structurally similar but inactive analogs (e.g., non-triazine derivatives) to confirm target-specific effects .
  • Multi-parametric analysis : Combine fluorescence microscopy with viability assays (e.g., MTT) to correlate imaging efficacy with cell health .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDFT calculations, controlled reagent addition
Structural CharacterizationX-ray crystallography, HRMS
Fluorescence AnalysispH titration, comparative spectral studies
Biological ActivityDose-response assays, multi-parametric tests

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